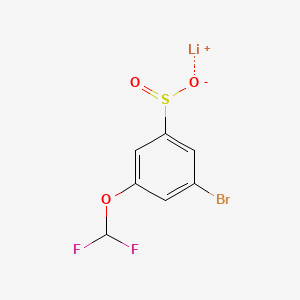

Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate

CAS No.:

Cat. No.: VC18249867

Molecular Formula: C7H4BrF2LiO3S

Molecular Weight: 293.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4BrF2LiO3S |

|---|---|

| Molecular Weight | 293.0 g/mol |

| IUPAC Name | lithium;3-bromo-5-(difluoromethoxy)benzenesulfinate |

| Standard InChI | InChI=1S/C7H5BrF2O3S.Li/c8-4-1-5(13-7(9)10)3-6(2-4)14(11)12;/h1-3,7H,(H,11,12);/q;+1/p-1 |

| Standard InChI Key | CQKSQWOPXSTBNB-UHFFFAOYSA-M |

| Canonical SMILES | [Li+].C1=C(C=C(C=C1S(=O)[O-])Br)OC(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The molecular formula of lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate is C₇H₄BrF₂LiO₃S, derived from the parent sulfinic acid (C₇H₅BrF₂O₃S) through deprotonation and lithium cation coordination. Key functional groups include:

-

Bromine substituent at the 3-position, enhancing electrophilic reactivity for cross-coupling reactions .

-

Difluoromethoxy group (-OCF₂H) at the 5-position, contributing to electron-withdrawing effects and metabolic stability .

-

Sulfinate anion (-SO₂⁻), which acts as a nucleophile or leaving group in organocatalytic processes .

Table 1: Calculated Physicochemical Properties

| Property | Value | Method of Estimation |

|---|---|---|

| Molecular weight | 297.96 g/mol | Sum of atomic masses |

| Log P (octanol-water) | 2.34 | XLOGP3 |

| Water solubility | 0.0293 mg/mL | ESOL model |

| pKa (sulfinic acid) | ~1.5 | Analogous sulfinates |

Spectroscopic Features

While experimental spectra for this compound are unavailable, predictions based on analogs suggest:

-

¹H NMR: A singlet for the difluoromethoxy group (δ 6.8–7.1 ppm) and aromatic protons split by bromine’s anisotropic effects .

-

¹⁹F NMR: Two distinct signals for the -OCF₂H group (δ -80 to -85 ppm) .

-

IR: Strong S-O asymmetric stretching near 1150 cm⁻¹ and S=O vibrations at 1040 cm⁻¹ .

Synthetic Methodologies

Direct Sulfination of Aryl Bromides

A plausible route involves lithiation of 3-bromo-5-(difluoromethoxy)benzenesulfinic acid. This mirrors protocols for generating lithium aryl sulfinates, such as reacting sulfinyl chlorides with lithium bases :

Key considerations:

-

Anhydrous conditions to prevent hydrolysis of the sulfinate.

-

Use of tetrahydrofuran (THF) as a solvent, which stabilizes lithium intermediates .

Palladium-Catalyzed Coupling Reactions

The bromine substituent enables cross-coupling, as demonstrated in Suzuki-Miyaura reactions with arylboronic acids :

Example conditions:

Table 2: Optimized Reaction Parameters for Sulfinate Utilization

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes catalyst activity |

| Solvent | THF/H₂O (3:1) | Balances solubility |

| Reaction time | 18–24 hours | Ensures full conversion |

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Lithium sulfinates serve as precursors to sulfones and sulfonamides, critical motifs in drug design. For example:

-

Sulfone formation: Oxidation of the sulfinate group yields sulfones, which enhance binding affinity in kinase inhibitors .

-

Nucleophilic displacement: The sulfinate anion displaces halides or tosylates in SN2 reactions, enabling C-S bond formation .

Case Study: Antibiotic Derivatives

Aryl sulfinates analogous to this compound have been used to synthesize fluoroquinolone antibiotics. The difluoromethoxy group improves pharmacokinetics by reducing oxidative metabolism .

Future Research Directions

Expanding Coupling Reactivity

Exploring nickel-catalyzed C-S cross-coupling could diversify applications:

Advantages: Broader substrate scope compared to palladium .

Bioconjugation Strategies

Functionalizing biologics via sulfinate-alkyne cycloadditions offers routes to antibody-drug conjugates (ADCs). The difluoromethoxy group’s stability in physiological conditions makes it advantageous .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume